molecular formula C10H10N4O B3031731 5-Amino-1-phenyl-1H-imidazole-4-carboxamide CAS No. 64995-55-7

5-Amino-1-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B3031731
CAS No.: 64995-55-7
M. Wt: 202.21 g/mol
InChI Key: YZCLJSGEGBGEGP-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-1H-imidazole-4-carboxamide is a heterocyclic compound that contains an imidazole ring substituted with an amino group at the 5-position, a phenyl group at the 1-position, and a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-phenyl-1H-imidazole-4-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal followed by heating can yield the desired imidazole product . Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The development of one-step synthesis methods from commercially available precursors, such as hypoxanthine, has also been explored to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and phenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the imidazole ring.

Scientific Research Applications

5-Amino-1-phenyl-1H-imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an activator of AMP-dependent protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis . The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-phenyl-1H-imidazole-4-carboxamide is unique due to the presence of both the phenyl and amino groups, which can enhance its interactions with biological targets and its versatility in chemical reactions. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-1-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-9-8(10(12)15)13-6-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCLJSGEGBGEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=C2N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546126
Record name 5-Amino-1-phenyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64995-55-7
Record name 5-Amino-1-phenyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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